molecular formula C10H12N2O2 B15199436 2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol

2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol

Cat. No.: B15199436
M. Wt: 192.21 g/mol
InChI Key: VFZSIPAIKSRKPJ-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are key components in many pharmaceuticals. This particular compound features an ethyl group at the second position and a methoxy group at the sixth position on the benzimidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The presence of the methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    6-Methoxy-1H-benzo[d]imidazol-1-ol: Lacks the ethyl group at the second position.

    2-Ethyl-1H-benzo[d]imidazol-1-ol: Lacks the methoxy group at the sixth position.

Uniqueness

2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-ethyl-1-hydroxy-6-methoxybenzimidazole

InChI

InChI=1S/C10H12N2O2/c1-3-10-11-8-5-4-7(14-2)6-9(8)12(10)13/h4-6,13H,3H2,1-2H3

InChI Key

VFZSIPAIKSRKPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1O)C=C(C=C2)OC

Origin of Product

United States

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